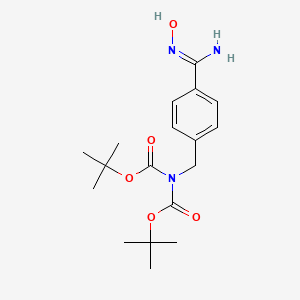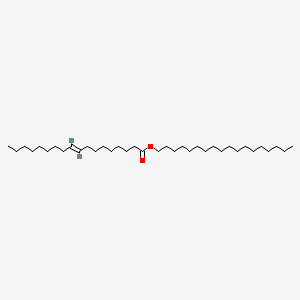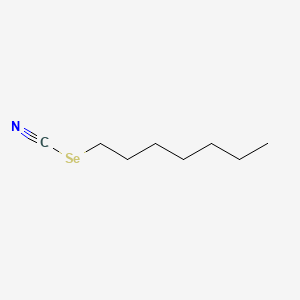
4-(N',N'-DiBoc-aminomethyl)-N-hydroxybenzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is a compound that features a benzamidine core with a hydroxyl group and a di-tert-butoxycarbonyl (DiBoc) protected aminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine typically involves the protection of the aminomethyl group with di-tert-butyl dicarbonate (Boc) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction conditions are mild, and the catalyst can be easily separated and reused. The hydroxyl group on the benzamidine core can be introduced through various hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamidine core can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced amines, and substituted benzamidine derivatives.
科学研究应用
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine involves its interaction with molecular targets such as enzymes and proteins. The di-tert-butoxycarbonyl group provides steric protection, allowing the compound to selectively interact with specific sites on the target molecules. The hydroxyl group can form hydrogen bonds, enhancing the binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamide
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzoic acid
Uniqueness
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the di-tert-butoxycarbonyl-protected aminomethyl group and the hydroxyl group on the benzamidine core makes it a versatile compound for various applications.
属性
分子式 |
C18H27N3O5 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
tert-butyl N-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H27N3O5/c1-17(2,3)25-15(22)21(16(23)26-18(4,5)6)11-12-7-9-13(10-8-12)14(19)20-24/h7-10,24H,11H2,1-6H3,(H2,19,20) |
InChI 键 |
CYEMOTKIAPIETE-UHFFFAOYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)/C(=N/O)/N)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=NO)N)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















